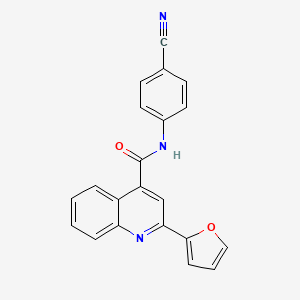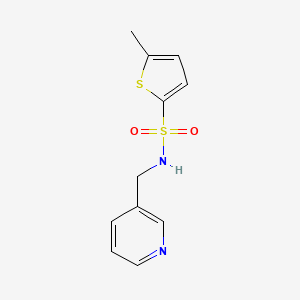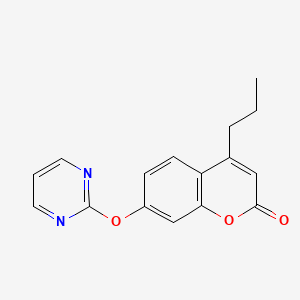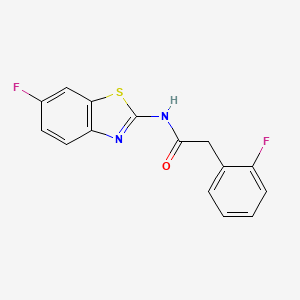![molecular formula C14H15FN2O2 B7478901 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)
4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol, also known as FMHM, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to a class of compounds known as pyridinols, which are known for their diverse biological activities. FMHM has been shown to possess a range of pharmacological properties that make it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol is not fully understood. However, it is believed to exert its pharmacological effects through multiple pathways. Some of the proposed mechanisms of action of 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol include:
1. Inhibition of Enzymes: 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
2. Antioxidant Activity: 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has been found to possess potent antioxidant activity. It has been shown to scavenge free radicals and protect cells from oxidative stress.
3. Modulation of Signaling Pathways: 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has been found to modulate various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has been shown to possess a range of biochemical and physiological effects. Some of the effects of 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol include:
1. Anti-inflammatory Activity: 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has been found to possess potent anti-inflammatory activity. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
2. Anti-oxidant Activity: 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has been found to possess potent antioxidant activity. It has been shown to scavenge free radicals and protect cells from oxidative stress.
3. Anti-cancer Activity: 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has been found to possess potent anti-cancer activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has several advantages and limitations for lab experiments. Some of the advantages of 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol include:
1. Potent Pharmacological Activity: 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has been shown to possess potent pharmacological activity. This makes it a promising candidate for the development of new drugs.
2. Diverse Biological Activities: 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has been found to possess diverse biological activities. This makes it a versatile compound that can be used to study various biological processes.
3. Well-Characterized: 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has been extensively studied, and its pharmacological properties are well-characterized. This makes it a reliable compound for lab experiments.
Some of the limitations of 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol include:
1. Limited Availability: 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol is not widely available, and its synthesis process is complex. This makes it difficult to obtain large quantities of the compound for lab experiments.
2. Limited Solubility: 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has limited solubility in water, which can make it difficult to work with in lab experiments.
3. Limited Stability: 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol is not very stable, and it can degrade over time. This can make it difficult to store and work with in lab experiments.
将来の方向性
There are several future directions for the study of 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol. Some of the possible future directions include:
1. Development of New Drugs: 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has been shown to possess potent pharmacological activity. Further research could lead to the development of new drugs based on 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol.
2. Mechanistic Studies: The mechanism of action of 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol is not fully understood. Further research could lead to a better understanding of the pharmacological properties of 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol.
3. Structural Studies: The structure of 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has not been fully characterized. Further research could lead to a better understanding of the structure-activity relationship of 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol.
4. Formulation Development: 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has limited solubility in water, which can make it difficult to work with in lab experiments. Further research could lead to the development of new formulations of 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol that are more soluble and easier to work with.
5. Toxicity Studies: The toxicity of 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has not been fully characterized. Further research could lead to a better understanding of the safety profile of 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol.
合成法
The synthesis of 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol involves a multi-step process that begins with the reaction of 4-fluoroaniline with formaldehyde to form 4-(4-fluoroanilino)methyl)phenol. This intermediate is then reacted with 2-methyl-3-pyridinol in the presence of a catalyst to produce 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol. The synthesis process has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a range of pharmacological properties that make it a promising candidate for the development of new drugs. Some of the potential applications of 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol in scientific research include:
1. Cancer Research: 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has been shown to possess potent anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells.
2. Neurological Disorders: 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has been shown to possess neuroprotective properties. It has been found to protect neurons from oxidative stress and prevent neuronal damage in animal models of neurological disorders.
3. Cardiovascular Diseases: 4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol has been shown to possess cardio-protective properties. It has been found to reduce blood pressure and prevent the development of atherosclerosis in animal models of cardiovascular diseases.
特性
IUPAC Name |
4-[(4-fluoroanilino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-9-14(19)13(10(8-18)6-16-9)7-17-12-4-2-11(15)3-5-12/h2-6,17-19H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRZHLUTFXYADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC2=CC=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)
![2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)
![3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid](/img/structure/B7478838.png)




![4-[(4-Phenoxyphenoxy)methyl]benzoic acid](/img/structure/B7478872.png)
![4-[Bis(2-methylpropyl)amino]butanoic acid](/img/structure/B7478881.png)
![4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid](/img/structure/B7478892.png)

![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)